molecular formula C9H12FN3 B2710588 5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1865205-24-8

5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2710588
CAS No.: 1865205-24-8
M. Wt: 181.214
InChI Key: WKJSVQFPSASRTP-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a fluorinated pyrimidine derivative featuring a methyl group at the C-4 position, a fluorine atom at C-5, and a pyrrolidin-1-yl moiety at C-6. Pyrimidines are privileged scaffolds in medicinal chemistry due to their ubiquity in nucleic acids and their ability to interact with enzymes involved in nucleotide biosynthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c1-7-8(10)9(12-6-11-7)13-4-2-3-5-13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJSVQFPSASRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Substitution with the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using pyrrolidine in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in the removal of certain substituents.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step reactions that allow for the introduction of various substituents on the pyrimidine ring. The compound's structure enables it to interact with biological targets effectively, making it a versatile scaffold in drug development.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. In vitro assays demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .

Table 1: Inhibition of COX-2 Activity by Pyrimidine Derivatives

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF7 and PC3 cells. The mechanism often involves the inhibition of specific kinases or receptors crucial for cancer cell proliferation .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineInhibition Rate (%)Reference
MCF7Varies
PC3Up to 64.20%
K562Up to 48.25%

Selective Receptor Modulation

This compound has shown potential as a selective modulator for serotonin receptors (specifically the 5-HT2C receptor). In vitro assays reveal that certain structural modifications enhance agonistic activity at this receptor, suggesting its utility in treating mood disorders and obesity .

Antifungal and Insecticidal Applications

Recent explorations into the antifungal and insecticidal properties of pyrimidine derivatives have yielded promising results. Compounds similar to this compound demonstrated significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, indicating their potential in agricultural applications .

Table 3: Antifungal Activities of Pyrimidine Derivatives

CompoundActivity AgainstInhibition Rate (%)Reference
5-Fluoro-4-methyl derivativesBotrytis cinereaUp to 96.76%
Trifluoromethyl pyrimidinesSclerotinia sclerotiorumVaries

Conclusion and Future Directions

The applications of this compound span across anti-inflammatory, anticancer, and antimicrobial domains, showcasing its versatility as a pharmacological agent. Future research should focus on optimizing its synthesis for enhanced biological activity and exploring its mechanisms of action in greater detail.

As interest grows in this compound, further studies could lead to novel therapeutic agents targeting specific diseases, particularly in oncology and inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrimidine ring critically influence biological activity:

  • C-5 Fluorine vs. C-5 Alkyl Groups :
    Fluorine at C-5 (as in the target compound) is a bioisostere that enhances metabolic stability and electronegativity compared to alkyl groups like ethyl or methyl. For example, compounds with a C-5 ethyl group (e.g., 5-ethyl-6-(4-chlorobenzyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one) demonstrated superior antimicrobial activity (MIC = 4 μg/mL against E. coli), likely due to increased lipophilicity . However, fluorine’s electron-withdrawing effects may improve target binding in kinase inhibitors, as seen in TRK kinase inhibitors containing fluorinated pyrrolidine-pyrimidine hybrids .
  • C-6 Pyrrolidin-1-yl vs. Piperidin-1-yl :
    Substitution at C-6 with pyrrolidine (5-membered ring) versus piperidine (6-membered ring) alters steric and basicity profiles. In antimicrobial studies, pyrrolidin-1-yl derivatives (e.g., compound 5a ) showed stronger antifungal activity (MIC = 16 μg/mL against C. albicans) than piperidin-1-yl analogs, possibly due to optimized hydrogen bonding or membrane permeability .

Impact of Aromatic vs. Aliphatic Substituents

The absence of an aromatic benzyl group at C-6 in the target compound distinguishes it from highly active antimicrobial analogs like 5a (6-(4-chlorobenzyl)-5-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one). Aromatic substituents at C-6 enhance antibacterial activity by promoting hydrophobic interactions with bacterial enzymes . However, aliphatic substituents (e.g., pyrrolidine) may favor solubility and reduce toxicity, as observed in caspase inhibitors with di-pyrrolidinyl pyrimidines .

Antimicrobial Activity:
Compound C-4 Substituent C-5 Substituent C-6 Substituent MIC (μg/mL) E. coli MIC (μg/mL) C. albicans Reference
5a Methyl - 4-Chlorobenzyl, pyrrolidinyl 8 16
5b Ethyl - 4-Chlorobenzyl, pyrrolidinyl 4 8
Target Compound Methyl Fluoro Pyrrolidin-1-yl Not reported Not reported -

The target compound’s lack of a benzyl group at C-6 may reduce antibacterial potency compared to 5a and 5b , but its fluorine atom could improve selectivity for eukaryotic targets (e.g., kinases).

Kinase Inhibition:

Pyrrolidine-containing pyrimidines are prominent in kinase inhibitor design. For instance, 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives exhibit nanomolar potency against TRK kinases, attributed to the fluorine-enhanced binding affinity and pyrrolidine’s conformational flexibility . The target compound’s C-5 fluorine and C-6 pyrrolidine may similarly favor kinase interactions, though empirical data are needed.

Key Structure-Activity Relationship (SAR) Insights

C-5 Substituents : Ethyl groups enhance antimicrobial activity, while fluorine improves metabolic stability and kinase binding.

C-6 Substituents : Aromatic groups (e.g., 4-chlorobenzyl) boost antibacterial effects, whereas aliphatic amines (e.g., pyrrolidine) favor antifungal and kinase-inhibitory profiles.

Ring Size : Pyrrolidine (5-membered) at C-6 offers better antifungal activity than piperidine (6-membered) .

Biological Activity

5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H12FN3C_{10}H_{12}FN_3 with a molecular weight of 197.22 g/mol. Its structure includes a pyrimidine ring substituted with a fluorine atom and a pyrrolidine moiety, which enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC10H12FN3
Molecular Weight197.22 g/mol
IUPAC NameThis compound
Canonical SMILESFC1=C(N=C(N=C1)C)NCCN

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the fluorine atom and the pyrrolidine ring is crucial for binding affinity and specificity towards these targets.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation. For instance, studies indicate that pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

  • Antitumor Activity : In a study evaluating various pyrimidine derivatives, it was found that compounds similar to this compound exhibited potent antitumor effects in vitro. The mechanism involved the inhibition of tumor cell proliferation through apoptosis induction .
  • Selective Agonism : Another study highlighted the synthesis of disubstituted pyrimidines that act as selective agonists for the 5-HT2C receptor. Compounds structurally related to this compound showed promising selectivity and potency, suggesting potential applications in neuropharmacology .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring and substituents can significantly influence biological activity. For example, the introduction of different cyclic amines or varying fluorinated groups can enhance selectivity for specific receptors or enzymes .

Key Findings from SAR Studies

ModificationEffect on Activity
Addition of FluorineIncreases binding affinity
Variation in SubstituentsAlters selectivity
Cyclic Amine VariationModifies receptor interaction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Metal-free synthesis under mild conditions (e.g., using β-CF3 aryl ketones as precursors) is effective for fluorinated pyrimidines. Reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF), temperature (room temperature to 80°C), and stoichiometric ratios of pyrrolidine derivatives significantly impact yield (50–85%) and purity. For example, excess pyrrolidine may improve substitution at the 6-position but risk side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C5, methyl at C4, and pyrrolidine at C6). Fluorine’s deshielding effect shifts pyrimidine ring protons downfield (δ 8.0–8.5 ppm for H-2).
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₉H₁₂FN₄: 193.10).
  • Melting Point Analysis : Compare with literature values (±2°C tolerance) to assess crystallinity and impurities.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of this compound across kinase inhibition studies?

  • Methodological Answer : Discrepancies in TRK kinase inhibition (e.g., IC₅₀ variability) may arise from assay conditions (ATP concentration, enzyme isoforms). Strategies include:

  • Comparative Assays : Use standardized kinase panels (e.g., Eurofins KinaseProfiler) under identical ATP concentrations (1 mM).
  • Structural Analysis : Perform X-ray crystallography or molecular docking to assess binding mode differences caused by fluorine’s electronegativity or pyrrolidine’s conformational flexibility .
  • Cellular Validation : Test in isogenic cell lines with/without TRK mutations to isolate target effects.

Q. What strategies address low reproducibility in multi-step synthesis involving fluorinated pyrimidine intermediates?

  • Methodological Answer : Challenges include fluorine’s destabilizing effects and moisture sensitivity. Solutions:

  • Intermediate Stabilization : Protect reactive sites (e.g., silylation of hydroxyl groups in precursors).
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediates like 5-fluoro-4-methylpyrimidine.
  • Scale-Up Adjustments : Replace batch reactors with flow chemistry for better temperature control and mixing, reducing side products (e.g., di-fluorinated byproducts) .

Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (∼2.1), CYP450 inhibition, and metabolic hotspots (e.g., pyrrolidine’s susceptibility to oxidation).
  • Metabolite Identification : Simulate phase I metabolism (e.g., CYP3A4-mediated N-dealkylation) and validate with in vitro microsomal assays.
  • Fluorine’s Impact : Leverage its electron-withdrawing effect to reduce metabolic cleavage of the pyrimidine ring .

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